methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate
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Overview
Description
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with a sulfonyl group and a carboxylate ester
Mechanism of Action
Target of Action
Similar compounds such as 5-amino-pyrazoles have been used as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives are known to be involved in a wide range of biochemical processes .
Pharmacokinetics
Similar compounds are known to have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a range of biological activities .
Action Environment
Similar compounds are known to be influenced by a variety of environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with methylamine to form the corresponding sulfonamide. This intermediate is then reacted with a pyrazole derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-{[methyl(4-methylphenyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate: This compound is unique due to its specific substitution pattern and functional groups.
5-Amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester: Similar in structure but lacks the sulfonyl group, resulting in different chemical properties and applications.
4-Methyl-1-phenyl-1H-pyrazole: Another pyrazole derivative with different substituents, leading to distinct reactivity and uses.
Uniqueness
The uniqueness of this compound lies in its combination of a sulfonyl group and a pyrazole ring, which imparts specific chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 5-[methyl-(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4S/c1-9-4-6-10(7-5-9)16(2)21(18,19)12-11(8-14-15-12)13(17)20-3/h4-8H,1-3H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBJIGQNBUNGH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(C=NN2)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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